

Technical Dossier: 3-(Aminomethyl)oxan-4-amine (CAS No. 1306606-42-7)

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Compound of Interest

Compound Name: 3-(Aminomethyl)oxan-4-amine

Cat. No.: B15262669

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **3-(Aminomethyl)oxan-4-amine** (CAS No. 1306606-42-7) is not readily available in the public domain. This technical guide has been constructed using established principles of organic synthesis and medicinal chemistry, drawing parallels from structurally related compounds. The experimental protocols and potential biological activities described herein are hypothetical and intended to serve as a foundational resource for future research and development.

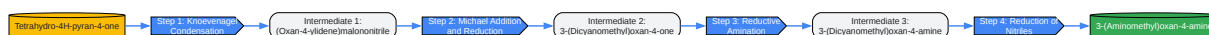
Chemical Identity

Parameter	Value	Reference
CAS Number	1306606-42-7	[1]
IUPAC Name	3-(Aminomethyl)tetrahydro-2H-pyran-4-amine	[1]
Molecular Formula	C ₆ H ₁₄ N ₂ O	[1]
Molecular Weight	130.19 g/mol	[1]
InChI Key	ZWUUETIJLJBAHK-UHFFFAOYSA-N	[1]

Hypothetical Synthesis Protocol

The synthesis of **3-(aminomethyl)oxan-4-amine** can be envisioned through a multi-step process starting from a readily available precursor such as tetrahydro-4H-pyran-4-one. A potential synthetic route is outlined below.

Experimental Workflow



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Caption: Hypothetical synthetic workflow for **3-(Aminomethyl)oxan-4-amine**.

Detailed Methodologies

Step 1: Knoevenagel Condensation

- **Reaction:** Tetrahydro-4H-pyran-4-one is reacted with malononitrile in the presence of a weak base catalyst (e.g., piperidine or ammonium acetate) in a suitable solvent like toluene or ethanol. The reaction mixture is heated under reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product, (Oxan-4-ylidene)malononitrile.
- **Purification:** The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Michael Addition and Reduction

- **Reaction:** The intermediate from Step 1 undergoes a Michael addition with a suitable nucleophile, followed by a reduction. A potential approach involves conjugate addition of a hydride source.
- **Purification:** The product, 3-(dicyanomethyl)oxan-4-one, is isolated and purified by crystallization or column chromatography.

Step 3: Reductive Amination

- **Reaction:** The keto group of 3-(dicyanomethyl)oxan-4-one is converted to an amine via reductive amination. The ketone is treated with ammonia or a protected amine source in the presence of a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation.
- **Purification:** The resulting 3-(dicyanomethyl)oxan-4-amine is purified by extraction and subsequent chromatographic methods.

Step 4: Reduction of Nitriles

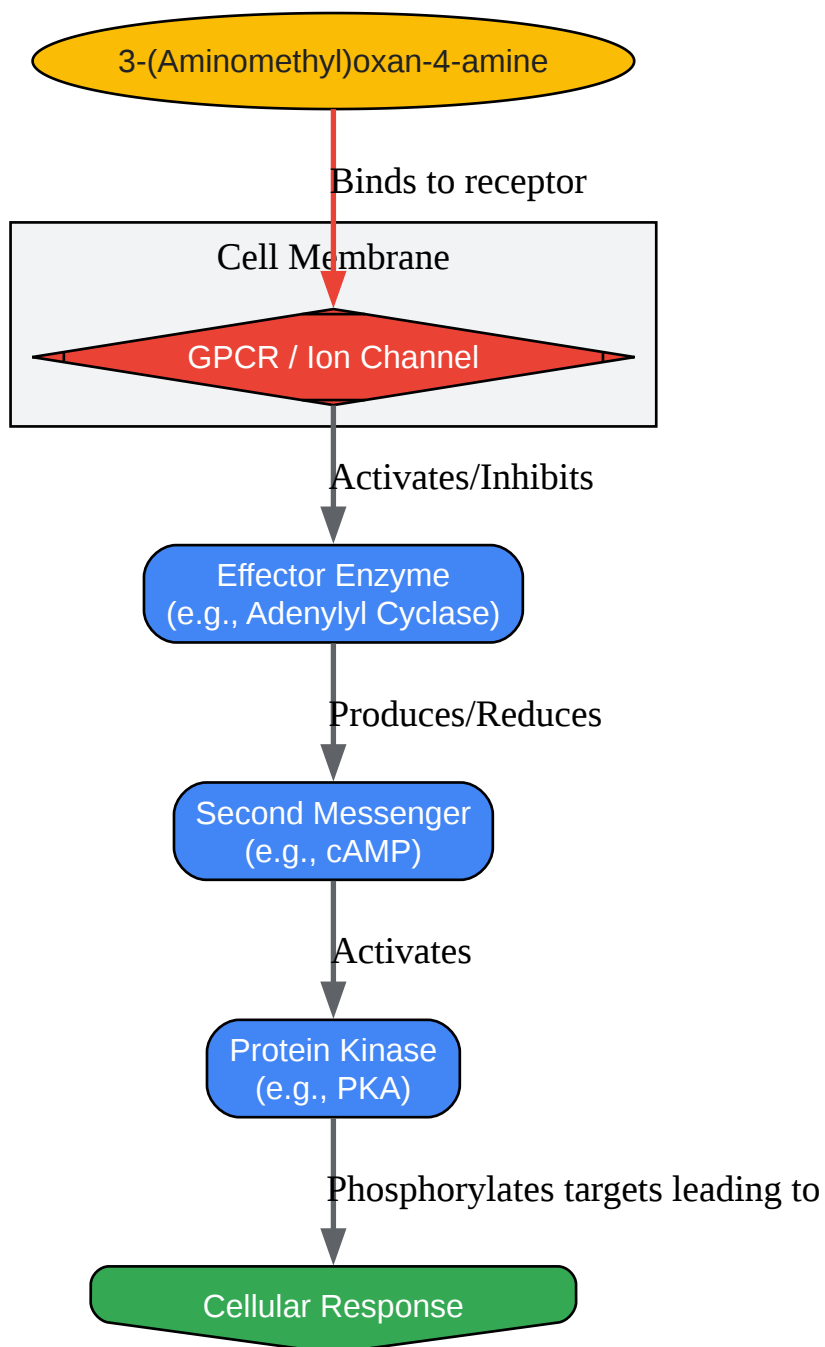
- **Reaction:** The two nitrile groups in 3-(dicyanomethyl)oxan-4-amine are reduced to primary amine groups. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH_4) in an anhydrous ether solvent or by catalytic hydrogenation under high pressure using a catalyst such as Raney nickel.
- **Purification:** The final product, **3-(aminomethyl)oxan-4-amine**, is obtained after an aqueous workup and purified by distillation under reduced pressure or by conversion to a salt and recrystallization.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for **3-(aminomethyl)oxan-4-amine**, its structural motifs, particularly the presence of two primary amine groups on a cyclic ether scaffold, suggest potential interactions with various biological targets. Compounds containing similar diamine functionalities have been explored for their activity as receptor ligands or enzyme inhibitors.

For instance, structurally related aminopyrans and aminotetrahydrofurans have been investigated for their effects on central nervous system receptors. A hypothetical signaling pathway where this compound might act as a modulator is presented below.

Hypothetical Signaling Pathway Involvement



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Caption: Hypothetical modulation of a G-protein coupled receptor signaling pathway.

This diagram illustrates a potential mechanism where **3-(aminomethyl)oxan-4-amine** could act as a ligand for a G-protein coupled receptor (GPCR) or an ion channel. Binding of the compound could initiate a downstream signaling cascade involving an effector enzyme, the production of a second messenger, and the activation of a protein kinase, ultimately leading to a specific cellular response. The diamine structure could be crucial for receptor recognition and binding affinity.

Summary of Physicochemical Data (Predicted)

As experimental data is unavailable, the following table summarizes predicted physicochemical properties. These values are computational estimates and should be verified experimentally.

Property	Predicted Value
LogP	-1.5
Topological Polar Surface Area (TPSA)	64.5 Å ²
Number of Hydrogen Bond Donors	3
Number of Hydrogen Bond Acceptors	3
pKa (strongest basic)	10.2

Conclusion for Future Research

3-(Aminomethyl)oxan-4-amine represents an interesting chemical entity with potential for biological activity due to its structural features. The lack of available data presents an opportunity for novel research. The proposed synthetic route offers a starting point for its chemical synthesis. Subsequent in vitro and in vivo studies would be necessary to elucidate its actual biological function, mechanism of action, and potential therapeutic applications. Key areas for investigation would include its affinity for various CNS receptors, its enzymatic inhibition profile, and its pharmacokinetic and toxicological properties.

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References

- 1. pubs.acs.org [pubs.acs.org]
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